2,4,6-Trichlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O. It belongs to the family of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorodiphenyl ether can be synthesized through various methods. One common method involves the reaction of 2,4,6-trichlorophenol with diphenyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones and other oxidized derivatives.
Reduction: Formation of less chlorinated diphenyl ethers.
Substitution: Formation of various substituted diphenyl ethers.
Scientific Research Applications
2,4,6-Trichlorodiphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its toxicological impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying environmental pollutants.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorodiphenyl ether involves its interaction with various molecular targets and pathways. It can bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways that result in toxicological effects. The compound’s lipophilic nature allows it to accumulate in biological tissues, leading to prolonged exposure and potential adverse effects .
Comparison with Similar Compounds
- 2,4,4’-Trichlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
Comparison: 2,4,6-Trichlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorodiphenyl ethers, it may exhibit different toxicological profiles and environmental persistence .
Properties
CAS No. |
63646-52-6 |
---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,3,5-trichloro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H |
InChI Key |
WXLQUFLKMICSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.